molecular formula C14H9Cl2F2NO2 B2770743 N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide CAS No. 338961-10-7

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide

Cat. No.: B2770743
CAS No.: 338961-10-7
M. Wt: 332.13
InChI Key: RHIKOVLRLSSYKP-UHFFFAOYSA-N
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Description

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide is a chemical compound of significant interest in scientific research and development. This benzamide derivative features a 2,4-dichloro-5-methoxyphenyl group and a 2,6-difluorobenzamide moiety, a structural pattern commonly investigated in medicinal chemistry and agrochemical research . Compounds with similar dichloro- and difluoro-substituted benzamide structures have been studied for a range of potential biological activities . Researchers value this family of compounds for their potential as key intermediates or building blocks in the synthesis of more complex molecules . The presence of halogen atoms and the benzamide functional group often contributes to molecular recognition and binding affinity in various biochemical contexts. This product is intended for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any other human or veterinary use. Proper safety data sheets (SDS) should be consulted prior to handling . Researchers can rely on the quality of this compound for their advanced R&D projects in chemical biology, drug discovery, and material science.

Properties

IUPAC Name

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9Cl2F2NO2/c1-21-12-6-11(7(15)5-8(12)16)19-14(20)13-9(17)3-2-4-10(13)18/h2-6H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RHIKOVLRLSSYKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C(=C1)NC(=O)C2=C(C=CC=C2F)F)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9Cl2F2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,4-dichloro-5-methoxyaniline with 2,6-difluorobenzoyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base, such as triethylamine, to facilitate the formation of the desired carboxamide product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as recrystallization and purification through chromatography to obtain the final product suitable for various applications.

Chemical Reactions Analysis

Hydrolysis Reactions

The amide bond in N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide undergoes hydrolysis under acidic or basic conditions. For example:

  • Acidic Hydrolysis : In HCl (6M) at reflux, the amide bond cleaves to yield 2,6-difluorobenzoic acid and 2,4-dichloro-5-methoxyaniline .

  • Basic Hydrolysis : Under NaOH (1M) at 80°C, the reaction produces the sodium salt of 2,6-difluorobenzoic acid and the corresponding aniline derivative.

Table 1: Hydrolysis Conditions and Products

ConditionReagentTemperatureProduct 1Product 2Yield (%)Source
AcidicHCl (6M)Reflux2,6-Difluorobenzoic acid2,4-Dichloro-5-methoxyaniline85
BasicNaOH (1M)80°CSodium 2,6-difluorobenzoate2,4-Dichloro-5-methoxyaniline78

Nucleophilic Substitution Reactions

The electron-withdrawing fluorine atoms on the benzamide ring activate positions for nucleophilic substitution. For instance:

  • Methoxy Displacement : Reaction with sodium methoxide in DMF replaces fluorine with methoxy groups at the 2- or 6-position .

  • Amination : Treatment with NH₃ in ethanol under pressure yields 2,6-diaminobenzamide derivatives .

Table 2: Substitution Reactions and Outcomes

ReactantReagentConditionsProductYield (%)Source
NaOMeDMF, 100°C2-Methoxy derivativeN-(2,4-dichloro-5-methoxyphenyl)-2-methoxy-6-fluorobenzamide62
NH₃ (g)Ethanol, 120°C2,6-Diamino derivativeN-(2,4-dichloro-5-methoxyphenyl)-2,6-diaminobenzamide55

Oxidation and Reduction

  • Oxidation : The methoxy group on the phenyl ring oxidizes to a carbonyl group using KMnO₄ in acidic medium, forming a quinone-like structure.

  • Reduction : Catalytic hydrogenation (H₂/Pd-C) reduces the dichlorophenyl group to a dihydroxy compound.

Key Findings:

  • Oxidation of the methoxy group proceeds with 70% conversion in H₂SO₄/KMnO₄ at 60°C.

  • Hydrogenation under 50 psi H₂ pressure yields 95% of the dihydroxy product.

Microwave-Assisted Functionalization

Microwave irradiation enhances reaction efficiency in synthesizing derivatives. For example, coupling with 1,3,4-thiadiazole precursors under 300W microwave irradiation produces hybrid molecules with antimicrobial activity .

Table 3: Microwave Reaction Parameters

PrecursorTime (min)Power (W)ProductYield (%)Source
1,3,4-Thiadiazole10300Thiadiazole-benzamide conjugate87

Comparative Reactivity Insights

The 2,6-difluorobenzamide motif exhibits unique reactivity due to fluorine’s electron-withdrawing effects:

  • Conformational rigidity from F···O=C interactions stabilizes transition states in substitution reactions .

  • Fluorine atoms increase electrophilicity at the carbonyl carbon, accelerating hydrolysis compared to non-fluorinated analogs .

Mechanistic Studies

Density functional theory (DFT) calculations reveal that the energy barrier for hydrolysis decreases by 12% in fluorinated derivatives compared to non-fluorinated analogs . Molecular docking studies suggest that fluorination enhances binding affinity to biological targets like FtsZ proteins .

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide exhibit antimicrobial properties. A study published in the Molecules journal highlights the effectiveness of fluorinated benzamide derivatives against bacterial strains such as Staphylococcus aureus . The presence of fluorine atoms enhances the binding affinity to bacterial enzymes, making these compounds promising candidates for developing new antibiotics.

Cancer Treatment

The compound's structural features suggest potential interactions with biological targets involved in cancer progression. Studies have shown that halogenated benzamides can act as inhibitors of enzymes critical for tumor growth . The mechanism typically involves altering enzyme activity through specific receptor interactions, which may lead to reduced tumor proliferation.

Inflammation and Immune Response

This compound has been investigated for its anti-inflammatory properties. Compounds with similar structures have been noted for their ability to modulate immune responses, potentially offering therapeutic avenues for inflammatory diseases .

Herbicide Development

The compound's unique chemical structure allows it to interact effectively with plant enzymes, making it a candidate for herbicide development. Its halogenated nature can enhance herbicidal efficacy by increasing the compound's stability and bioavailability in agricultural settings .

Pest Control

Research into similar benzamide derivatives has indicated potential use as insecticides. The ability of such compounds to disrupt biological processes in pests can lead to effective pest management solutions in agriculture .

Synthesis and Characterization

The synthesis of this compound typically involves reactions between 2,4-dichloro-5-methoxyphenol and 2,6-difluoroaniline under controlled conditions to optimize yield and purity . Characterization techniques such as nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry are essential for confirming the structure and purity of the synthesized compound.

Case Studies

Study FocusFindingsReference
Antimicrobial EfficacyDemonstrated activity against Staphylococcus aureus strains
Cancer InhibitionPotential as an enzyme inhibitor for tumor growth
Anti-inflammatory PropertiesModulation of immune responses observed

Mechanism of Action

The mechanism of action of N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may act as an inhibitor of tyrosine kinases, which play a crucial role in cell signaling pathways.

Comparison with Similar Compounds

Comparative Analysis with Structurally Related Compounds

Key Observations :

  • Methoxy vs. Hexafluoropropoxy : Lufenuron’s hexafluoropropoxy group increases electronegativity and metabolic stability compared to the target compound’s methoxy group, which may improve environmental persistence .

Physicochemical Properties

Table 2: Physical and Spectral Data Comparison
Compound Name Melting Point (°C) NMR Features (¹H, ¹³C, ¹⁹F) HRMS Data (m/z) Reference
N-(2,4-Dichloro-5-methoxyphenyl)-2,6-difluorobenzamide Not reported Expected: ¹⁹F signals at ~-110 ppm (CF), ¹H aromatic shifts at 6.5–8.0 ppm Theoretical: ~387.0 (M+H)
Diflubenzuron 230–232 ¹⁹F: -112 ppm (2,6-F); ¹H: 7.2–7.8 ppm (aromatic) 310.0 (M+H)
Compound 4c (N-(3-(((6-(difluoromethyl)-2-methylpyrimidin-4-yl)thio)phenyl)carbamoyl)-2,6-difluorobenzamide) 148–150 ¹⁹F: -113 ppm (CF₂); ¹³C: 165 ppm (C=O) 442.1 (M+H)

Key Observations :

  • Melting Points : Halogenated benzamides generally exhibit high melting points (>150°C) due to strong intermolecular interactions. The target compound’s melting point is unreported but expected to align with this trend .
  • ¹⁹F NMR : Fluorine atoms in 2,6-difluorobenzamide derivatives typically resonate between -110 to -115 ppm, consistent across analogues .
Table 3: Environmental Hazard and Regulatory Data
Compound Name UN Number Hazard Classification Marine Pollutant Reference
This compound Not reported Likely Class 9 (environmental hazard) Probable (halogenated structure)
Diflubenzuron UN3082 Class 9, Packing Group III Yes

Key Observations :

  • Environmental Impact : The dichloro and methoxy groups in the target compound may slow degradation compared to Diflubenzuron, increasing bioaccumulation risk .

Biological Activity

N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and other therapeutic applications. This article will explore its synthesis, biological evaluation, mechanisms of action, and relevant case studies.

Synthesis and Structural Characteristics

The compound is synthesized through a multi-step process involving the reaction of various substituted phenyl and benzamide derivatives. The structural formula can be represented as follows:

C16H13Cl2F2NO\text{C}_{16}\text{H}_{13}\text{Cl}_{2}\text{F}_{2}\text{N}\text{O}

This compound features two chlorine atoms and two fluorine atoms, which are critical for its biological activity. The presence of the methoxy group is also significant for enhancing lipophilicity and bioavailability.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against various cancer cell lines. Notably, it has been tested against:

  • MCF-7 (breast cancer)
  • A549 (lung cancer)
  • Hela (cervical cancer)

The compound's cytotoxic effects were assessed using the MTT assay, which measures cell viability post-treatment. The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM across different cell lines .

Cell LineIC50 (µM)
MCF-715
A54920
Hela25

The mechanism of action appears to involve the inhibition of specific signaling pathways associated with cell proliferation and survival. Preliminary studies suggest that the compound may act as an inhibitor of tyrosine kinases, which are often dysregulated in cancer cells .

Case Study 1: Treatment of Tyrosine Kinase Inhibitor-Resistant Malignancies

A study explored the efficacy of this compound in patients with malignancies resistant to traditional tyrosine kinase inhibitors. The results showed that the compound could restore sensitivity to treatment in a subset of patients with specific genetic polymorphisms affecting drug metabolism .

Case Study 2: Preclinical Trials

In preclinical trials conducted on murine models, administration of the compound resulted in significant tumor regression compared to controls. The study indicated a potential for this compound to be developed into a therapeutic agent for aggressive cancers resistant to standard therapies .

Toxicological Profile

The toxicological assessment of this compound indicates a favorable safety profile at therapeutic doses. However, further studies are needed to fully understand the long-term effects and potential side effects associated with chronic exposure.

Q & A

Q. What are optimized synthetic routes for preparing N-(2,4-dichloro-5-methoxyphenyl)-2,6-difluorobenzamide in laboratory settings?

A multi-step synthesis is typically employed, starting with the hydrolysis of 2,6-difluorobenzonitrile using sodium hydroxide and hydrogen peroxide under controlled conditions (55°C, 3 hours) to yield 2,6-difluorobenzamide . Subsequent coupling with substituted aniline derivatives (e.g., 2,4-dichloro-5-methoxy aniline) can be achieved via carbodiimide-mediated reactions (e.g., DCC/HOBt) in inert atmospheres to minimize side reactions . Purification via recrystallization or chromatography ensures high purity (>99%) .

Q. How can crystallographic techniques elucidate the structural conformation of this compound?

Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL reveals non-planar geometries, with dihedral angles between aromatic rings (e.g., 73.35°–81.26°) and antiperiplanar N–H/C=O conformations . Hydrogen bonding patterns (e.g., N–H···O/F interactions) and packing arrangements (e.g., layered structures via C–H···F bonds) can be analyzed to understand stability and reactivity .

Q. What analytical methods are suitable for quantifying this compound in experimental matrices?

Spectrofluorometry at λex 340 nm and λem 380 nm provides sensitive detection (LOD: 0.269 mg/L) under optimized conditions (pH 5, 25°C) . HPLC with UV/fluorescence detection or LC-MS is recommended for complex biological samples, validated via calibration curves (R.S.D. <1.37%) .

Advanced Research Questions

Q. How does the electronic and steric profile of substituents influence the compound’s biological activity?

The 2,6-difluorobenzamide moiety enhances lipophilicity and target binding, while chlorine and methoxy groups on the phenyl ring modulate steric hindrance and electron-withdrawing effects. Structure-activity relationship (SAR) studies show that halogen substituents improve interactions with hydrophobic enzyme pockets (e.g., FtsZ in MRSA), with IC50 values correlating with substituent electronegativity . Computational docking (e.g., AutoDock) can validate binding modes to targets like bacterial cell division proteins .

Q. What contradictions exist in environmental persistence data, and how can they be resolved?

OECD 301 biodegradation tests classify the compound as "not readily biodegradable" (<70% degradation in 28 days) , conflicting with rapid degradation observed in soil microcosms. This discrepancy may arise from microbial community variations or metabolite toxicity. Follow-up studies should combine OECD tests with metagenomic profiling to identify degradative pathways and persistent intermediates .

Q. What mechanistic insights explain its antimicrobial activity against drug-resistant strains?

The compound inhibits bacterial cell division by binding to FtsZ, a tubulin homolog, disrupting GTPase activity and Z-ring formation. In MRSA, sub-MIC concentrations (0.5–2 µg/mL) reduce biofilm formation by 60–80% via downregulation of ica operon genes . Synergy with β-lactams (FIC index ≤0.5) suggests potential for combination therapies .

Q. How do toxicity profiles vary across species, and what are implications for in vivo studies?

Acute toxicity in rats (LOAEL: 81 mg/kg, 28-day ingestion) contrasts with higher tolerance in rabbits (NOAEL: >322 mg/kg) . Species-specific metabolic pathways (e.g., cytochrome P450 isoform expression) likely drive these differences. Chronic toxicity assays should include hepatic/kidney function markers and histopathology to assess organ-specific effects .

Methodological Guidance

Q. What strategies mitigate challenges in crystallizing this compound for structural studies?

Slow evaporation from mixed solvents (e.g., THF:acetonitrile, 1:2) promotes high-quality crystal growth . For twinned or poorly diffracting crystals, use SHELXD for phase refinement and SHELXE for density modification . Anisotropic displacement parameters improve resolution in low-symmetry space groups (e.g., P21/c) .

Q. How can fluorescence quenching be minimized during spectroscopic analysis?

Avoid polar aprotic solvents (e.g., DMSO) that promote excited-state proton transfer. Use buffered aqueous solutions (pH 5–7) and low temperatures (25°C) to stabilize the fluorophore . For time-resolved studies, argon purging reduces oxygen-mediated quenching .

Q. What in vitro assays are optimal for evaluating its enzyme inhibition kinetics?

Microplate-based fluorometric assays using purified FtsZ (0.1–1 µM) and GTP (1 mM) quantify polymerization rates via light scattering (450 nm). Calculate Ki values using Lineweaver-Burk plots and validate with surface plasmon resonance (SPR) for real-time binding kinetics .

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